

1,3,7-Trimethyluric acid solubility in various organic and aqueous solvents

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Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

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Application Notes and Protocols for 1,3,7-Trimethyluric Acid Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of **1,3,7-trimethyluric acid**, a key metabolite of caffeine and theophylline. Understanding the solubility of this compound is crucial for researchers in various fields, including pharmacology, toxicology, and drug development, to ensure accurate experimental design and interpretation of results.

Data Presentation: Solubility of 1,3,7-Trimethyluric Acid

The following tables summarize the available quantitative solubility data for **1,3,7-trimethyluric acid** in various aqueous and organic solvents.

Table 1: Aqueous Solubility of 1,3,7-Trimethyluric Acid

Solvent	Solubility	Temperature	Method
Water	5.5 mg/mL[1]	15 °C	Experimental
Water	28.3 mg/mL[2]	Not Specified	Predicted

Table 2: Organic Solvent Solubility of **1,3,7-Trimethyluric Acid**

Solvent	Solubility	Method
Dimethyl Sulfoxide (DMSO)	20 mg/mL[3][4]	Experimental
Dimethyl Sulfoxide (DMSO)	25 mg/mL[5]	Experimental
Dimethylformamide (DMF)	5 mg/mL[3][4]	Experimental
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL[3][4]	Experimental

Note: Experimental solubility data in other common organic solvents such as ethanol, methanol, acetone, and acetonitrile are not readily available in the searched literature. The protocols outlined below can be utilized to determine the solubility in these and other solvents of interest.

Experimental Protocols

This section details the methodologies for determining the thermodynamic (equilibrium) solubility of **1,3,7-trimethyluric acid**, primarily focusing on the widely accepted shake-flask method.

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **1,3,7-Trimethyluric acid** (solid)
- Solvent of interest (e.g., water, phosphate buffer, ethanol)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control

- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1,3,7-trimethyluric acid** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds. It is advisable to determine the time to reach equilibrium in preliminary experiments.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Filter the sample through a 0.22 μm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.
- Quantification:
 - Prepare a series of standard solutions of **1,3,7-trimethyluric acid** of known concentrations in the same solvent.
 - Analyze both the filtered sample and the standard solutions using a validated HPLC method.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **1,3,7-trimethyluric acid** in the sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general framework for the quantification of **1,3,7-trimethyluric acid**. Method optimization will be required.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
- Column: A C18 reversed-phase column is a suitable starting point.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from any potential impurities.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Typically 25-30 °C.

- **Detection Wavelength:** Based on the UV absorbance spectrum of **1,3,7-trimethyluric acid**, a wavelength around 280 nm is often suitable for detection.^[6]
- **Injection Volume:** Typically 10-20 µL.

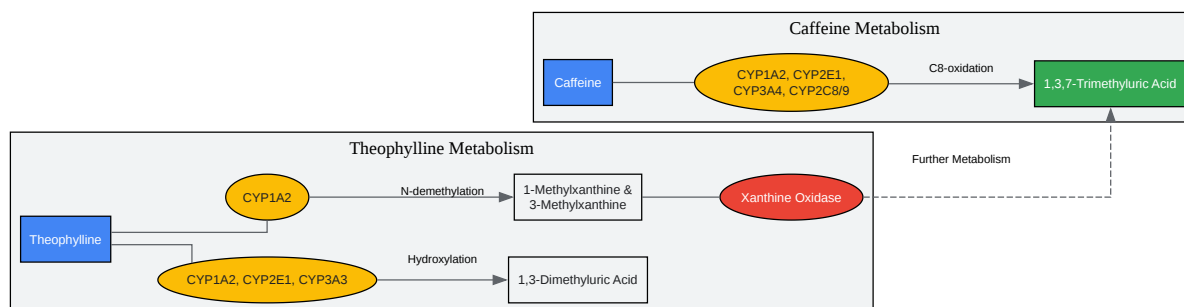
Procedure:

- **Standard Preparation:** Prepare a stock solution of **1,3,7-trimethyluric acid** in a suitable solvent (e.g., DMSO or the mobile phase). From this stock, prepare a series of dilutions to create calibration standards.
- **Sample Preparation:** Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the concentration range of the calibration curve.
- **Analysis:** Inject the standards and samples onto the HPLC system and record the peak areas.
- **Calibration:** Plot the peak area of the standards against their known concentrations to generate a calibration curve.
- **Quantification:** Use the regression equation from the calibration curve to calculate the concentration of **1,3,7-trimethyluric acid** in the diluted samples. Remember to account for the dilution factor to determine the final solubility.

Mandatory Visualizations

Metabolic Pathway of 1,3,7-Trimethyluric Acid Formation

1,3,7-Trimethyluric acid is a downstream metabolite in the metabolism of caffeine and theophylline. The primary enzymes responsible for its formation belong to the cytochrome P450 (CYP) family.

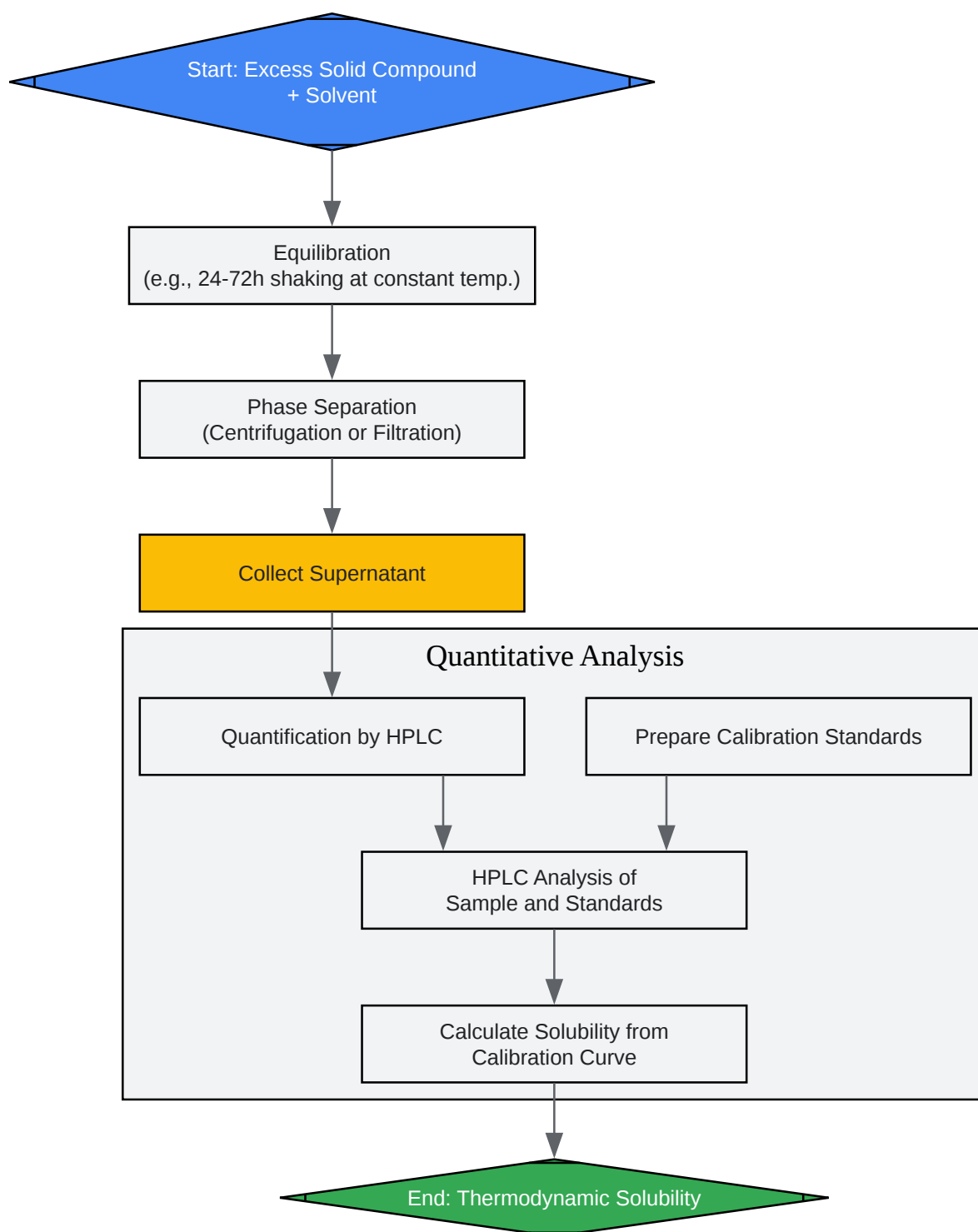


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Caption: Metabolic pathways leading to the formation of **1,3,7-trimethyluric acid**.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask solubility determination protocol.



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Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

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